molecular formula C19H18FNO5S B2804888 N-(2,4-dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-fluorobenzamide CAS No. 863443-66-7

N-(2,4-dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-fluorobenzamide

Cat. No. B2804888
CAS RN: 863443-66-7
M. Wt: 391.41
InChI Key: YLCKBLNLRODLNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-fluorobenzamide is a useful research compound. Its molecular formula is C19H18FNO5S and its molecular weight is 391.41. The purity is usually 95%.
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Scientific Research Applications

Protective Groups in Synthesis

The use of dimethoxyphenyl moieties, similar to those in the compound of interest, has been explored as N-protecting groups for certain sulfur-containing heterocycles. These groups can be smoothly eliminated, facilitating subsequent synthetic transformations, which is critical in the development of complex molecules (Grunder-Klotz & Ehrhardt, 1991).

Synthesis of Medicinal Compounds

Derivatives of dimethoxyphenyl compounds have been employed in the synthesis of medicinal chemistry routes, particularly for molecules acting as inhibitors for specific biological targets. These synthetic pathways often aim to improve efficiency, yield, and scalability for potential pharmaceutical applications (Yoshida et al., 2014).

Antioxidant and Enzyme Inhibition

Phenol derivatives, including those with dimethoxyphenyl groups, have been synthesized and evaluated for their antioxidant activities and inhibitory effects on certain enzymes. These compounds have shown potential in therapeutic applications due to their bioactive properties (Artunç et al., 2020).

Dual Inhibitors for Tyrosine Kinases

Compounds containing dimethoxyphenyl groups have been studied as dual inhibitors of specific tyrosine kinases, which are important targets in cancer therapy. These inhibitors can interfere with the signaling pathways that drive tumor growth and proliferation (Thompson et al., 2005).

Antiulcer Activities

Derivatives of dimethoxyphenyl compounds have also been explored for their potential antiulcer activities. Through structural modification, certain compounds have shown significant effectiveness in preventing stress-induced gastric ulceration in animal models (Hosokami et al., 1992).

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FNO5S/c1-25-16-6-7-17(18(11-16)26-2)21(15-8-9-27(23,24)12-15)19(22)13-4-3-5-14(20)10-13/h3-11,15H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLCKBLNLRODLNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC(=CC=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-fluorobenzamide

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